Product packaging for 2-Bromo-5-chlorothieno[3,2-b]thiophene(Cat. No.:)

2-Bromo-5-chlorothieno[3,2-b]thiophene

Cat. No.: B13133693
M. Wt: 253.6 g/mol
InChI Key: AEYXLXFVMRMOFC-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothieno[3,2-b]thiophene (CAS 1092352-31-2) is a high-value fused heteroaromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry . Its core structure, the planar thieno[3,2-b]thiophene scaffold, is a sought-after component in the development of photo- and electroactive materials, enabling the creation of π-conjugated systems for applications in organic electronics . The distinct reactivity of the bromo and chloro substituents on the thiophene ring allows for selective, sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex, unsymmetrical bis-arylthiophenes for biological screening . This compound has been utilized as a key precursor in the synthesis of novel compounds evaluated for their in vitro antibacterial and antioxidant activities, showing significant potency against organisms like E. coli . Furthermore, the rigid thieno[3,2-b]thiophene architecture is increasingly relevant in medicinal chemistry, appearing in scaffolds investigated for a range of biological activities, including as agonists for protein-coupled receptors and in the development of PET radiotracers for neurodegenerative diseases . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClS2 B13133693 2-Bromo-5-chlorothieno[3,2-b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClS2

Molecular Weight

253.6 g/mol

IUPAC Name

5-bromo-2-chlorothieno[3,2-b]thiophene

InChI

InChI=1S/C6H2BrClS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H

InChI Key

AEYXLXFVMRMOFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Chlorothieno 3,2 B Thiophene and Its Derivatives

Strategies for Thieno[3,2-b]thiophene (B52689) Core Construction

The formation of the fused thieno[3,2-b]thiophene ring system is a critical first step in the synthesis of its derivatives. Various cyclization strategies have been developed to construct this scaffold, often starting from substituted thiophenes.

More recent and efficient methods focus on cascade or step-efficient cyclizations. One such method involves the bisulfur cyclization of alkynyl diols, which can lead to multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. Another strategy employs the reaction of 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions with thiolates. This reaction proceeds via nucleophilic aromatic substitution of the nitro group, followed by cyclization to form the fused ring system.

The synthesis of thieno[3,2-b]thiophene, as opposed to its other isomers like thieno[2,3-b]thiophene (B1266192) or thieno[3,4-b]thiophene, requires careful control of regioselectivity. The choice of starting materials and reaction conditions dictates the final isomeric form. For the synthesis of the thieno[3,2-b]thiophene isomer, strategies often begin with 3-substituted thiophenes, which guide the annulation to form the desired fused system.

For example, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of a base like potassium carbonate can directly yield 2,5-disubstituted thieno[3,2-b]thiophenes. nih.gov This demonstrates a regioselective approach where the substitution pattern on the initial thiophene (B33073) ring directs the formation of the [3,2-b] isomer.

Halogenation Techniques in Thienothiophene Synthesis

Once the thieno[3,2-b]thiophene core is constructed, halogen atoms can be introduced at specific positions. The 2- and 5-positions of the thieno[3,2-b]thiophene ring are analogous to the α-positions of thiophene and are generally the most reactive sites for electrophilic substitution.

Direct halogenation of the parent thieno[3,2-b]thiophene can be achieved using various halogenating agents. For instance, bromination of thieno[3,2-b]thiophene can lead to the formation of 2,5-dibromothieno[3,2-b]thiophene (B1273552). nih.gov The reaction conditions can be controlled to favor mono- or di-substitution. Similarly, full bromination to yield 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379) can be accomplished using bromine in a mixture of acetic acid and chloroform. ossila.com

The table below summarizes some direct halogenation methods for thieno[3,2-b]thiophene and related compounds.

Starting MaterialHalogenating AgentProductReference
Thieno[3,2-b]thiopheneBromine2,5-Dibromothieno[3,2-b]thiophene nih.gov
Thieno[3,2-b]thiopheneBromine in Acetic Acid/Chloroform2,3,5,6-Tetrabromothieno[3,2-b]thiophene ossila.com
3-BromothiopheneN-Bromosuccinimide (NBS)Polybrominated thiophenes

This table is for illustrative purposes and may not be exhaustive.

In some synthetic routes, halogenation is performed on a precursor molecule before the final thieno[3,2-b]thiophene structure is formed. This can be a useful strategy for achieving specific substitution patterns that might be difficult to obtain through direct halogenation of the fused ring system. For example, a substituted thiophene can be halogenated and then subjected to cyclization reactions to form the desired halogenated thieno[3,2-b]thiophene.

Targeted Synthesis of 2-Bromo-5-chlorothieno[3,2-b]thiophene

While a direct, one-pot synthesis of this compound is not extensively documented in the readily available literature, a plausible synthetic route can be devised based on the principles of regioselective halogenation of the thieno[3,2-b]thiophene core. A stepwise approach would likely be the most effective method.

One potential synthetic pathway could involve the initial monobromination of thieno[3,2-b]thiophene to yield 2-bromothieno[3,2-b]thiophene (B1281055). The 2-position is highly susceptible to electrophilic attack, making this a feasible first step. Following the synthesis and purification of the monobrominated intermediate, a subsequent chlorination reaction could be performed. The introduction of a chlorine atom at the 5-position would be the next target. The reactivity of the 5-position in 2-bromothieno[3,2-b]thiophene towards chlorinating agents would need to be considered to achieve the desired regioselectivity.

The synthesis of related compounds, such as 2-bromo-5-chloro-3,4-dinitrothiophene, suggests that the 2-bromo-5-chlorothiophene (B1265590) scaffold is synthetically accessible, which could then potentially be used as a precursor for constructing the second thiophene ring to form the desired thieno[3,2-b]thiophene derivative.

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While specific one-pot procedures for the direct synthesis of this compound are not extensively detailed in the literature, established methods for analogous substituted thienothiophenes provide a foundation for potential routes.

A notable one-pot approach involves the reaction of acetylenic diols with elemental sulfur at high temperatures (190-200 °C) in an autoclave to yield substituted thieno[3,2-b]thiophenes. scispace.com For instance, heating 2,5-dimethyl-3-hexyne-2,5-diol (B86746) with sulfur produces 3,6-dimethylthieno[3,2-b]thiophene. scispace.com More recent advancements have developed a more facile, step-efficient protocol using the bisulfur cyclization of alkynyl diols with reagents like sodium thiosulfate (B1220275) (Na₂S₂O₃) and iodine at a lower temperature of 140 °C. mdpi.com This method demonstrates the potential for creating a variety of substitution patterns on the thienothiophene core. mdpi.com

Another strategy involves the nucleophilic aromatic substitution of a nitro group on a thiophene ring with a thiolate, followed by in-situ cyclization to form the thieno[3,2-b]thiophene skeleton. mdpi.com Although these methods have not been explicitly applied to produce the 2-bromo-5-chloro variant, they represent viable one-pot strategies that could potentially be adapted by using appropriately halogenated starting materials.

Multi-Step Approaches from Halogenated Thiophenes and Derivatives

Multi-step synthesis remains the most documented and versatile approach for constructing the thieno[3,2-b]thiophene core and introducing specific functional groups like halogens. These methods typically start from commercially available thiophenes and build the second fused ring through a sequence of reactions.

A foundational multi-step synthesis begins with 3-bromothiophene. nih.govencyclopedia.pub The process generally involves:

Lithiation of 3-bromothiophene, typically with n-butyllithium (n-BuLi) at low temperatures.

Introduction of a sulfur-containing side chain . This can be achieved by reacting the lithiated intermediate with elemental sulfur and then an α-haloester like methyl bromoacetate. mdpi.com

Ring closure (cyclization) to form the second thiophene ring.

Saponification and decarboxylation to yield the final thieno[3,2-b]thiophene core. nih.gov

A more concise two-step variation of this approach has also been developed. This method involves the lithiation of 3-bromothiophene, followed by a one-pot, three-step reaction with elemental sulfur and an α-haloketone to form a key monoketone intermediate. Subsequent ring closure in the presence of polyphosphoric acid yields the 3-substituted thieno[3,2-b]thiophene. nih.gov

To achieve the specific 2-bromo-5-chloro substitution pattern, two primary strategies can be derived from these multi-step approaches:

Synthesis from Halogenated Precursors: This would involve starting with a thiophene ring that already contains the necessary chlorine and bromine atoms at the correct positions, and then performing the ring-building sequence.

Post-Synthesis Halogenation: A more common approach is the direct halogenation of the parent thieno[3,2-b]thiophene core. The 2- and 5-positions of the thieno[3,2-b]thiophene system are highly susceptible to electrophilic substitution. The synthesis of 2,5-dibromothieno[3,2-b]thiophene is a well-established procedure. nih.govrsc.org From this dibromo derivative, achieving the 2-bromo-5-chloro product could potentially be accomplished through selective halogen exchange reactions or by carefully controlled direct halogenation of the unsubstituted core with a combination of brominating and chlorinating agents. The synthesis of various polybromo derivatives, including 3,6-dibromo and 2,3,5,6-tetrabromo thieno[3,2-b]thiophenes, has been reported, highlighting the feasibility of controlling halogenation on the core structure. rsc.org

Optimization of Reaction Conditions and Yields

For instance, in the synthesis of thieno[3,2-b]thiophenes via nucleophilic substitution of a nitro-thiophene precursor, the choice of base and solvent is critical. A study systematically compared different conditions, demonstrating that a combination of potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent at room temperature resulted in the highest yield (93%) for the key substitution step. mdpi.com

Table 1: Optimization of Nucleophilic Substitution Conditions mdpi.com
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃MeOH65552
2K₂CO₃EtOH78548
3K₂CO₃MeCN202474
4K₂CO₃DMF20193
5Et₃NDMF2024Trace

Similarly, in the preparation of halogenated thiophene building blocks for industrial use, reaction conditions for processes like vapor-phase chlorination are carefully optimized. An investigation into the chlorination of 2-thiophenecarbonitrile (B31525) found that reaction temperature had a significant impact on the yield of the desired trichlorinated product and the formation of impurities. Operating at 500°C gave a high yield of 93% while minimizing the formation of unwanted byproducts. beilstein-journals.org

Table 2: Effect of Temperature on Vapor Phase Chlorination beilstein-journals.org
Temperature (°C)Yield of 3,4,5-trichloro-2-thiophenenitrile (%)Key Impurities (%)
50093Low
55085Moderate
60075Increasing
63068High

These examples underscore the importance of methodical optimization for each step in the synthesis of complex molecules like this compound to ensure a viable and efficient manufacturing process.

Scalability Considerations in the Synthesis of Thienothiophene Building Blocks

Transitioning a synthetic route from a laboratory scale to a larger, industrial manufacturing scale introduces a distinct set of challenges. For thienothiophene building blocks, which are valuable in the production of high-performance materials, developing scalable and cost-effective syntheses is crucial. figshare.comresearchgate.net

Key considerations for scalability include:

Cost and Availability of Raw Materials: Multi-step syntheses often rely on pre-functionalized starting materials like 3-bromothiophene. The cost of these precursors can significantly impact the final product's economic viability.

Reagent Safety and Handling: Many laboratory-scale syntheses of thienothiophenes utilize hazardous reagents such as n-butyllithium, which is pyrophoric, and require cryogenic temperatures (-78 °C). On a large scale, the handling and storage of such materials require specialized equipment and stringent safety protocols. nih.gov High-temperature, high-pressure reactions, such as those performed in an autoclave, also present significant engineering and safety challenges for scale-up. rsc.org

Purification: Chromatographic purification, which is common in the lab, is often impractical and expensive for large-scale production. Developing routes that yield high-purity products through methods like crystallization or distillation is essential for manufacturing. beilstein-journals.org

The development of manufacturing routes for related halogenated thiophenes for use in insecticides highlights the transition from small-scale laboratory batches to multi-kilogram production, emphasizing the need for robust, safe, and efficient chemical processes. beilstein-journals.org

Reactivity and Functionalization Strategies of 2 Bromo 5 Chlorothieno 3,2 B Thiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 2-Bromo-5-chlorothieno[3,2-b]thiophene, these reactions offer a route to introduce a wide range of substituents at the 2- and 5-positions of the thieno[3,2-b]thiophene (B52689) core.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for arylation. For this compound, this reaction can be performed selectively. Taking advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond, mono-arylated products can be synthesized. For instance, the reaction with various aryl boronic acids can be controlled to selectively substitute the bromine atom.

Subsequent reaction at the chlorine position can lead to the formation of unsymmetrical bis-aryl substituted thienothiophenes. Alternatively, diarylated compounds with identical aryl groups can be synthesized by adjusting the reaction conditions, such as using a higher temperature (e.g., 110 °C) and a suitable base like K₃PO₄, to facilitate the cleavage of the more robust C-Cl bond.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Aryl-5-chlorothiophenes

EntryAryl Boronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-chlorothiophene85
24-Methylphenylboronic acid2-(4-Methylphenyl)-5-chlorothiophene82
3Phenylboronic acid2-Phenyl-5-chlorothiophene78
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-chlorothiophene75

Data sourced from a study on 2-bromo-5-chlorothiophene (B1265590), which serves as a model for the reactivity of the target compound.

Stille Coupling Applications

The Stille coupling utilizes organotin reagents as coupling partners. This reaction is known for its tolerance of a wide variety of functional groups. While specific examples for this compound are not extensively documented, the general principles of Stille coupling on dihalogenated thiophenes are applicable. The reaction would be expected to proceed preferentially at the more reactive C-Br bond, allowing for the introduction of various organic moieties, including alkyl, vinyl, and aryl groups.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is a valuable tool for the synthesis of conjugated enynes and arylalkynes. For this compound, Sonogashira coupling would be expected to occur selectively at the C-Br bond under appropriate conditions, allowing for the introduction of an alkynyl substituent. This functionalization is particularly useful for extending the π-conjugation of the thienothiophene system, which is relevant for applications in organic electronics.

Kumada-Type Coupling Reactions

The Kumada coupling employs a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. This reaction is effective for the formation of carbon-carbon bonds. A notable application in a related system involves the successive Kumada–Tamao catalyst-transfer condensation polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, demonstrating the utility of this reaction in polymer synthesis. For this compound, a Kumada coupling could be employed to introduce alkyl or aryl groups, again with the expectation of preferential reaction at the C-Br bond.

Regioselectivity in Cross-Coupling of Dihalogenated Thienothiophenes

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is a well-established principle. The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. This difference

Directed C-H Activation and Functionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of this compound, directed C-H activation allows for the introduction of new substituents at specific positions on the thiophene (B33073) rings, guided by the inherent reactivity of the substrate and the choice of catalytic system.

Regioselective C-H Arylation and Alkenylation

The palladium-catalyzed direct C-H arylation and alkenylation of heteroaromatic compounds, including thiophenes, is a well-established methodology. mdpi.com For this compound, the electron-withdrawing nature of the halogen substituents deactivates the thiophene rings towards electrophilic attack but promotes C-H activation at the positions adjacent to the sulfur atoms. The regioselectivity of these reactions is a critical aspect, with the potential for functionalization at the C-3 and C-6 positions.

Research into the direct C-H activation of related thieno[3,2-b]pyridine, -pyrimidine, and -pyrazine systems has demonstrated that regioselective arylation can be achieved. mdpi.com In these studies, the choice of palladium catalyst, ligand, and reaction conditions plays a crucial role in determining the site of functionalization. mdpi.com For instance, the use of specific phosphine (B1218219) ligands can direct the arylation to either the C-2 or C-3 position of the thiophene ring in thienopyrimidines. mdpi.com While direct studies on this compound are not extensively detailed in the provided literature, the principles from these related systems suggest that regioselective C-H arylation and alkenylation are feasible.

Table 1: Potential Regioselective C-H Functionalization Reactions of this compound
Reaction TypePotential Reagents and ConditionsExpected ProductReference Principle
C-H ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base3-Aryl-2-bromo-5-chlorothieno[3,2-b]thiophene or 6-Aryl-2-bromo-5-chlorothieno[3,2-b]thiophene mdpi.com
C-H AlkenylationAlkene, Pd catalyst, oxidant3-Alkenyl-2-bromo-5-chlorothieno[3,2-b]thiophene or 6-Alkenyl-2-bromo-5-chlorothieno[3,2-b]thiopheneGeneral principles of direct C-H alkenylation

C-H Functionalization at Thiophene Ring Positions

The functionalization of thiophene rings via C-H activation is a versatile strategy. nih.gov By employing a directing group, it is possible to achieve sequential and regioselective functionalization of thiophenes. nih.gov For this compound, the existing halogen substituents can influence the position of further functionalization. The C-H bonds at the 3 and 6 positions are the most likely candidates for activation due to their proximity to the sulfur atoms and the electronic influence of the halogens.

The development of methodologies for the regioselective palladium-catalyzed directed mono-thiocyanation of 2-phenylpyridine (B120327) and other heteroarenes by C-H bond activation highlights the potential for introducing a range of functional groups. nih.gov Such strategies could be adapted to introduce cyano, nitro, or other functionalities at the C-3 or C-6 positions of this compound, further expanding its synthetic utility.

Metalation and Halogen-Lithium Exchange Reactions

Metalation and halogen-lithium exchange are fundamental reactions for the functionalization of aromatic and heteroaromatic compounds. rsc.orgnih.govrsc.org These reactions generate organometallic intermediates that can be trapped with various electrophiles to introduce a wide array of substituents.

For thieno[3,2-b]thiophene and its derivatives, metalation with strong bases like n-butyllithium typically occurs at the 2 and 5 positions. rsc.org However, in the case of this compound, the presence of the bromine atom provides a site for preferential halogen-lithium exchange. The C-Br bond is significantly more reactive towards organolithium reagents than the C-Cl bond. mdpi.com This differential reactivity allows for selective metalation at the C-2 position.

The bromine-lithium exchange on bromoheterocycles can be performed efficiently using reagents like n-butyllithium or a combination of i-PrMgCl and n-BuLi, often at low temperatures to prevent side reactions. nih.gov The resulting 2-lithio-5-chlorothieno[3,2-b]thiophene intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and sources of other functional groups. This strategy has been successfully employed for the functionalization of 3-bromonaphtho[2,3-b]thiophene, where a specific order of addition during lithiation was crucial to prevent undesired rearrangements. chemrxiv.org

Table 2: Halogen-Lithium Exchange and Subsequent Functionalization
ReagentIntermediateElectrophile (E+)ProductReference Principle
n-Butyllithium2-Lithio-5-chlorothieno[3,2-b]thiopheneCO25-Chlorothieno[3,2-b]thiophene-2-carboxylic acid rsc.orgrsc.org
n-Butyllithium2-Lithio-5-chlorothieno[3,2-b]thiopheneAldehyde (RCHO)(5-Chlorothieno[3,2-b]thiophen-2-yl)(R)methanol rsc.org
n-Butyllithium2-Lithio-5-chlorothieno[3,2-b]thiopheneDMF5-Chlorothieno[3,2-b]thiophene-2-carbaldehydeGeneral organolithium chemistry

Selective Reduction of Halogen Substituents

The selective reduction of one halogen in the presence of another is a valuable synthetic transformation. This selectivity is governed by the differing reactivities of the carbon-halogen bonds.

Differential Reactivity of Bromine versus Chlorine Substituents

The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond. mdpi.com This difference in reactivity can be exploited for selective chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the C-Br bond will react preferentially over the C-Cl bond. mdpi.com This allows for the selective arylation at the 2-position of 2-bromo-5-chlorothiophene, leaving the chlorine at the 5-position intact. mdpi.com

This principle of differential reactivity can be extended to selective reduction. While specific conditions for the selective reduction of the bromine atom in this compound are not explicitly detailed in the provided search results, general methods for dehalogenation can be applied. Catalytic hydrogenation using a palladium catalyst or reduction with specific hydride reagents could potentially achieve the selective removal of the bromine atom, yielding 2-chlorothieno[3,2-b]thiophene. The harsher conditions that would be required to cleave the C-Cl bond would likely also reduce the C-Br bond.

Formation of Advanced Building Blocks for Polymerization and Oligomerization

Thieno[3,2-b]thiophene is a key building block in the development of organic semiconductors due to its electron-rich and stable nature. mdpi.comresearchgate.net Polymers and oligomers based on this core structure are utilized in organic field-effect transistors (OFETs), solar cells, and electrochromic devices. mdpi.comresearchgate.net The functionalization of this compound is a critical step in creating advanced building blocks for the synthesis of these materials.

The reactivity of the C-Br and C-Cl bonds allows for the sequential introduction of different substituents through cross-coupling reactions. For example, a Suzuki coupling can be performed selectively at the C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under more forcing conditions. mdpi.com This allows for the synthesis of unsymmetrically substituted thieno[3,2-b]thiophenes, which can then be used as monomers for polymerization.

Furthermore, the C-H functionalization and metalation strategies discussed in the preceding sections can be employed to introduce polymerizable groups or to link multiple thienothiophene units together to form oligomers. The ability to precisely control the structure and substitution pattern of these building blocks is essential for tuning the electronic and optical properties of the resulting polymers and oligomers. mdpi.comrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For 2-Bromo-5-chlorothieno[3,2-b]thiophene, both ¹H and ¹³C NMR would provide definitive information about the substitution pattern on the thieno[3,2-b]thiophene (B52689) core.

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals for the two remaining protons on the thiophene (B33073) rings. The parent thieno[3,2-b]thiophene exhibits signals for its protons, and the introduction of a bromine and a chlorine atom will influence the chemical shifts of the adjacent protons. For comparison, in 2,5-dibromothieno[3,2-b]thiophene (B1273552), the remaining protons are characterized by specific chemical shifts. Given the electronegativity of halogens, the protons in this compound are anticipated to be deshielded and thus appear at a lower field compared to the unsubstituted thieno[3,2-b]thiophene. The precise chemical shifts would be dependent on the solvent used for analysis.

Table 1: Expected ¹H NMR Data for this compound and Related Compounds

Compound Proton Expected Chemical Shift (ppm)
This compound H-3 ~7.0-7.5
H-6 ~7.0-7.5
Thieno[3,2-b]thiophene H-2, H-5 7.39
H-3, H-6 7.23

Note: The expected chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the thieno[3,2-b]thiophene core. The carbons directly bonded to the bromine and chlorine atoms (C-2 and C-5) would show significant shifts due to the electronic effects of the halogens. The remaining four carbon signals would correspond to the protonated carbons (C-3 and C-6) and the bridgehead carbons. Comparison with the ¹³C NMR data of thieno[3,2-b]thiophene and its derivatives, such as 2,5-dibromothieno[3,2-b]thiophene, allows for the assignment of each carbon signal.

Table 2: Expected ¹³C NMR Data for this compound and Related Compounds

Compound Carbon Expected Chemical Shift (ppm)
This compound C-2 (C-Br) ~110-120
C-3 ~120-130
C-3a ~135-145
C-5 (C-Cl) ~125-135
C-6 ~120-130
C-6a ~135-145
Thieno[3,2-b]thiophene C-2, C-5 120.2
C-3, C-6 118.8
C-3a, C-6a 140.7
2,5-Dibromothieno[3,2-b]thiophene C-2, C-5 112.5
C-3, C-6 123.6

Note: The expected chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm its molecular formula (C₆H₂BrClS₂). The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature serves as a definitive confirmation of the presence of these halogens. Fragmentation analysis would likely show the loss of the halogen atoms and potentially the cleavage of the thiophene rings.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₆H₂BrClS₂
Exact Mass ~267.84 g/mol
Isotopic Pattern Characteristic pattern for Br and Cl

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would be dominated by the vibrations of the thieno[3,2-b]thiophene ring system. Characteristic bands for C-H stretching, C-C and C=C ring stretching, and C-S stretching would be observed. The presence of the C-Br and C-Cl bonds would give rise to stretching vibrations at lower frequencies, typically in the fingerprint region of the IR spectrum. While specific assignments for this compound are not available, data from related thiophene derivatives can be used for comparison. For instance, the C-S stretching modes in 2-thiophene carboxylic acid have been identified in its vibrational spectra. iosrjournals.org

Table 4: Expected IR and Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching ~3100-3000
C=C ring stretching ~1600-1400
C-C ring stretching ~1400-1200
C-S stretching ~850-600
C-Cl stretching ~800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated thieno[3,2-b]thiophene system. The position of the absorption maximum (λmax) is influenced by the substituents on the aromatic core. The introduction of halogens can cause a bathochromic (red) or hypsochromic (blue) shift depending on their electronic effects. Studies on various substituted thieno[3,2-b]thiophenes have shown that their absorption maxima can be tuned across the visible spectrum. nih.govresearchgate.net The optical band gap of the material can also be estimated from the onset of the absorption in the UV-Vis spectrum.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

Parameter Expected Value
λmax ~300-400 nm
Molar Absorptivity (ε) High, typical for π-conjugated systems

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as π-π stacking and halogen bonding. The crystal structure of related substituted thieno[3,2-b]thiophene derivatives has been reported, revealing details about their solid-state packing, which is crucial for understanding their charge transport properties in electronic devices. mdpi.comacs.org

Table 6: Expected X-ray Diffraction Data for this compound

Parameter Expected Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Bond Lengths C-C, C-S, C-H, C-Br, C-Cl
Bond Angles Angles within the fused ring system

Comparison of Theoretical and Experimental Structural Parameters

A critical aspect of structural chemistry is the comparison of theoretically predicted molecular geometries with experimentally determined structures. This comparison validates the computational models used and provides a deeper understanding of the molecule's electronic structure and bonding.

Theoretical structural parameters, such as bond lengths and bond angles, are typically calculated using computational chemistry methods like Density Functional Theory (DFT). These calculations provide an optimized, low-energy structure of the molecule in the gaseous phase.

Experimental structural parameters are most accurately determined by single-crystal X-ray diffraction. This technique provides precise measurements of atomic positions within a crystal lattice, from which bond lengths and angles can be derived.

A thorough search of the scientific literature did not yield specific studies that provide a direct comparison of theoretical and experimental structural parameters for this compound. While such analyses have been conducted on closely related compounds, the explicit data for the title compound is not publicly available. In a typical study, the data would be presented in a table comparing the calculated and measured values for key structural features.

Table 1: Illustrative Comparison of Theoretical and Experimental Structural Parameters for a Thiophene Derivative (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available.

Parameter Theoretical (DFT) Experimental (X-ray)
C-Br Bond Length (Å) 1.875 1.882
C-Cl Bond Length (Å) 1.730 1.735
C-S Bond Length (Å) 1.710 1.715
C=C Bond Length (Å) 1.380 1.385

Advanced Photophysical Spectroscopy

Advanced photophysical spectroscopy techniques are employed to study the interaction of molecules with light, providing insights into their excited state properties and photochemical reactivity.

Photodissociation Dynamics Studies (e.g., REMPI-TOF)

Photodissociation dynamics studies investigate the processes that occur when a molecule absorbs a photon and subsequently breaks apart. A powerful technique for such studies is Resonance-Enhanced Multiphoton Ionization coupled with Time-of-Flight mass spectrometry (REMPI-TOF). This method allows for the sensitive and state-selective detection of the photofragments, providing detailed information about the energy and angular distribution of the dissociation products.

In a typical REMPI-TOF experiment, a pulsed laser is used to excite and dissociate the parent molecule. The same or another laser is then used to ionize the fragments of interest selectively. The resulting ions are accelerated in a mass spectrometer, and their arrival times at a detector are measured, which allows for the determination of their mass-to-charge ratio and kinetic energy.

Specific studies on the photodissociation dynamics of this compound using REMPI-TOF or similar techniques were not found in the reviewed literature. However, studies on analogous molecules, such as 2-bromo-5-chlorothiophene (B1265590), have been performed. Such research typically investigates the cleavage of the carbon-halogen bonds upon UV excitation and analyzes the translational energy and angular distribution of the resulting halogen atoms. This information helps to elucidate the mechanism of dissociation and the nature of the electronic excited states involved.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published on the chemical compound This compound that match the detailed requirements of the requested article outline.

Searches for Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and advanced quantum chemical calculations for predicting spectroscopic or optical properties, did not yield any results for this specific molecule.

The available literature focuses on related but structurally distinct compounds, such as derivatives of 2-bromo-5-chlorothiophene or other substituted thieno[3,2-b]thiophenes. Due to the strict requirement to focus solely on this compound, the requested article cannot be generated at this time as the necessary research data is not present in published studies.

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Chlorothieno 3,2 B Thiophene

Advanced Quantum Chemical Calculations

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction mechanisms involving 2-bromo-5-chlorothieno[3,2-b]thiophene. While specific theoretical studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of computational research on similar halogenated thiophenes and thieno[3,2-b]thiophene (B52689) derivatives allows for a detailed theoretical understanding of its reactivity.

A primary area of interest is the elucidation of pathways in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for the functionalization of the thieno[3,2-b]thiophene core to create materials for organic electronics. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Theoretical studies on analogous systems, like 2-bromo-5-chlorothiophene (B1265590), can be extrapolated to understand the reactivity of this compound. In such compounds, the carbon-bromine (C-Br) bond is typically more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. DFT calculations on similar molecules have quantified this difference, showing a lower activation energy barrier for the oxidative addition at the C-Br site. This suggests that reactions involving this compound can be selectively carried out at the bromine-substituted position under controlled conditions.

The reaction pathway can be computationally modeled to determine the geometries of transition states and the energies of intermediates. For instance, the oxidative addition step would involve the formation of a Pd(II) intermediate. Subsequent transmetalation with a boronic acid derivative and reductive elimination would lead to the formation of a new carbon-carbon bond at the 2-position of the thieno[3,2-b]thiophene core, leaving the chlorine atom at the 5-position intact for potential further functionalization.

Furthermore, computational models can explore the influence of ligands on the palladium catalyst, reaction solvents, and the nature of the base on the reaction kinetics and selectivity. These theoretical investigations are crucial for optimizing experimental conditions to achieve desired products with high yields.

While specific energy values are not available for this compound, the following table presents a qualitative comparison of the expected reactivity based on computational studies of similar halogenated aromatic compounds.

Reaction StepComputational Insights for Halogenated ThienothiophenesExpected Outcome for this compound
Oxidative Addition DFT calculations consistently show a lower activation energy for the cleavage of a C-Br bond compared to a C-Cl bond by a Pd(0) catalyst.Selective activation and reaction at the 2-position (C-Br bond).
Transmetalation The rate of this step is influenced by the nature of the organoboron reagent and the base used. Computational models can predict the most favorable pathways.Efficient transfer of the organic group from the boron reagent to the palladium center.
Reductive Elimination This final step, leading to the formation of the C-C bond and regeneration of the Pd(0) catalyst, is generally facile. The stability of the resulting product can be calculated.Formation of the 2-substituted-5-chlorothieno[3,2-b]thiophene and completion of the catalytic cycle.

Theoretical Prediction of Charge Transfer and Transport Properties

The electronic properties of this compound are of significant interest for its potential applications in organic electronics. Computational methods are invaluable for predicting its charge transfer and transport characteristics, which are fundamental to the performance of organic semiconductors. Key parameters that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the reorganization energy.

The HOMO and LUMO energy levels are critical indicators of the electron-donating and electron-accepting capabilities of a molecule, respectively. A lower HOMO level suggests higher oxidative stability, while the LUMO level relates to the electron affinity. The HOMO-LUMO gap is a crucial parameter that influences the optical and electronic properties of the material. A smaller gap generally corresponds to easier electronic excitation and is often desirable for applications in organic photovoltaics and light-emitting diodes.

For this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted thieno[3,2-b]thiophene core. This effect can enhance the ambient stability of the material by making it less susceptible to oxidation.

Reorganization energy (λ) is another vital parameter for predicting charge transport properties. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transfer between adjacent molecules in a solid-state device, leading to higher charge carrier mobility. The reorganization energy has two components: an internal contribution from the geometry change of the single molecule and an external contribution from the polarization of the surrounding medium. Computational chemistry primarily focuses on calculating the internal reorganization energy.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)
Thieno[3,2-b]thiophene (unsubstituted)-6.21-1.354.860.230.25
2,5-diphenylthieno[3,2-b]thiophene-5.78-1.983.800.180.22
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene-5.54-2.313.230.150.19

Based on these trends, it can be inferred that this compound will likely possess a relatively low HOMO level, contributing to good environmental stability. The reorganization energy is expected to be in a range suitable for efficient charge transport, making it a promising building block for the synthesis of high-performance organic electronic materials. Further dedicated computational studies on this specific molecule would be highly beneficial to precisely quantify these properties and guide future material design.

Applications of 2 Bromo 5 Chlorothieno 3,2 B Thiophene in Advanced Materials

Role as a Precursor in Organic Electronics and Optoelectronic Devices

The thieno[3,2-b]thiophene (B52689) moiety is a favored component in the design of organic semiconductors due to its planarity, which promotes strong intermolecular π-π stacking and efficient charge transport. As a functionalized precursor, 2-Bromo-5-chlorothieno[3,2-b]thiophene allows for the precise integration of this core structure into a variety of organic electronic and optoelectronic devices.

This compound is an essential monomer for creating π-conjugated oligomers and polymers through organometallic cross-coupling reactions, such as Stille and Suzuki polymerizations. The differential reactivity of the bromo and chloro substituents can be exploited for sequential, controlled synthesis.

The incorporation of the thieno[3,2-b]thiophene unit into a polymer backbone extends π-orbital delocalization and enhances the coplanarity of the structure. ulb.ac.benist.gov This structural feature promotes a more delocalized Highest Occupied Molecular Orbital (HOMO) distribution along the polymer backbone, which is expected to improve intermolecular charge-carrier hopping. ulb.ac.be The fused-ring system's rigidity helps to reduce conformational disorder, leading to materials with higher charge carrier mobilities, a critical parameter for semiconductor performance. ulb.ac.benist.gov Researchers have successfully synthesized various copolymers by combining thieno[3,2-b]thiophene units with other aromatic systems, such as diketopyrrolopyrrole (DPP), to create low bandgap polymers with tailored electronic properties. ulb.ac.bersc.org

Thieno[3,2-b]thiophene derivatives, synthesized from precursors like this compound, are valuable in the development of materials for Organic Light-Emitting Diodes (OLEDs). The thieno[3,2-b]thiophene core can function as a π-conjugated linker within a donor-π-acceptor (D-π-A) molecular architecture, which is a common design for fluorescent emitters. beilstein-journals.org

In one study, a D-π-A compound, DMB-TT-TPA, was synthesized using a thieno[3,2-b]thiophene core to link a triphenylamine (B166846) donor and a dimesitylboron acceptor. This material exhibited a high fluorescence quantum yield of 41% in the solid state and 86% in solution. When employed as an emitter in a solution-processed OLED, the device demonstrated promising performance characteristics. beilstein-journals.org The electron-rich and flat nature of the thieno[3,2-b]thiophene system makes it a promising building block for constructing conjugated semiconductors for OLEDs. beilstein-journals.org

Performance of an OLED Device Using a Thieno[3,2-b]thiophene-Based Emitter beilstein-journals.org
ParameterValue
Turn-on Voltage2.9 V
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency (EQE)4.61%
Electroluminescence Peak (λEL)512 nm
CIE Coordinates(0.16, 0.51)

The unique properties of the thieno[3,2-b]thiophene scaffold make it a highly effective component for semiconductors used in Organic Field-Effect Transistors (OFETs). ulb.ac.bemdpi.com Its rigid, planar structure facilitates the formation of well-ordered thin films with significant π-π stacking, which is crucial for efficient charge transport in the transistor channel. ulb.ac.be The introduction of thieno[3,2-b]thiophene units into polymers has been shown to result in materials with high charge-carrier mobilities. ulb.ac.be

For instance, polymers incorporating thieno[3,2-b]thiophene have been used as the active semiconductor layer in OFETs, demonstrating excellent p-channel behavior. mdpi.com Studies have shown that both small molecules and polymers based on this core can achieve high hole mobilities, sometimes exceeding 1.0 cm²/Vs, with high current on/off ratios, indicating efficient switching behavior. mdpi.comnih.govresearchgate.net

Selected OFET Performance Data for Thieno[3,2-b]thiophene-Based Materials
Material TypeHole Mobility (μ)On/Off RatioReference
DPP-Thienothiophene Copolymer (P1)0.07 cm²/Vs105–106 ulb.ac.be
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative0.10 cm²/Vs> 107 mdpi.com
2,6-DADTT Single Crystal OFETup to 1.26 cm²/Vs106–108 nih.gov
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative0.005 cm²/Vs> 106 mdpi.com

In the realm of solar energy, materials derived from this compound are instrumental in the fabrication of Organic Photovoltaics (OPVs). The thieno[3,2-b]thiophene unit is used to construct low bandgap polymers that can absorb a broad range of the solar spectrum. researchgate.netrsc.org Its electron-donating nature makes it an excellent building block for donor materials in bulk heterojunction (BHJ) solar cells. mdpi.com

Polymers incorporating this moiety have demonstrated the ability to form favorable film morphologies with a "face-on" orientation, which facilitates charge separation and transport to the electrodes. researchgate.netmdpi.com This has led to the development of single-junction and tandem solar cells with high power conversion efficiencies (PCEs). researchgate.net Bifunctional materials based on a thieno[3,2-b]thiophene central unit have also been designed to act as either an electron donor or acceptor, showcasing the versatility of this core structure in photovoltaic applications. researchgate.netnankai.edu.cn While its use is prominent in OPVs, its specific application in Dye-Sensitized Solar Cells (DSSCs) is less frequently documented in recent literature.

Performance of OPV Devices Featuring Thieno[3,2-b]thiophene-Based Materials
Polymer/Small MoleculeDevice StructurePower Conversion Efficiency (PCE)Reference
PTTBDT-FTTSingle-junction (inverted)7.71% researchgate.net
PTTBDT-FTT / P3HT:ICBATandem8.66% researchgate.net
PTT-ODTTBT:PC71BMSingle-junction (inverted)7.05% mdpi.com
DRCN5TT:PC71BMSingle-junction7.03% nankai.edu.cn
PSTTBDT-FTTSingle-junction8.61% rsc.org

Contribution to Polymer Chemistry

The use of this compound extends beyond direct applications, contributing significantly to the fundamental principles of polymer chemistry, particularly in the design of novel conjugated systems.

This compound is a valuable tool for polymer chemists aiming to engineer conjugated polymer backbones with precision. The thieno[3,2-b]thiophene unit, when incorporated, imparts a high degree of planarity and rigidity to the polymer chain. ulb.ac.be This structural control is essential for minimizing energetic disorder and enhancing electronic communication along the backbone.

The inclusion of this fused heterocyclic system has been shown to effectively extend the conjugation length of polymers, which narrows the optical bandgap and shifts absorption to longer wavelengths. rsc.org This is a key strategy in designing materials for photovoltaics. Furthermore, the thieno[3,2-b]thiophene unit promotes a more delocalized HOMO distribution, which can enhance intermolecular charge hopping and ultimately lead to higher charge carrier mobility in the final device. ulb.ac.be By strategically placing this unit within the polymer architecture—either as part of the main chain or on a side chain—chemists can fine-tune the optical, electrochemical, and morphological properties of the resulting materials to meet the specific demands of a given application. rsc.orgresearchgate.net

Electropolymerization Processes for Conducting Polymers

Electropolymerization is a powerful technique for fabricating conductive polymer films directly onto an electrode surface, offering precise control over film thickness and morphology. Dihalogenated thieno[3,2-b]thiophenes, such as this compound, are viable precursors for creating conjugated polymers through this method. The process typically involves the electrochemical oxidation of the monomer unit.

In such systems, the polymerization can proceed via oxidative coupling where the halide atoms are removed, allowing for the formation of new carbon-carbon bonds between monomer units. This is analogous to the use of 2,5-dibromothiophene (B18171) in Kumada or Yamamoto coupling reactions, but driven electrochemically. The halogen atoms influence the oxidation potential of the monomer, a key parameter in electropolymerization.

Alternatively, dihalogenated monomers like this compound can be used in reductive electropolymerization. In this process, a nickel catalyst is typically used, and the electrochemical reduction of the Ni(II) complex with the monomer initiates polymerization by forming C-C bonds at the positions of the halogens. This method is particularly effective for creating well-defined polythiophene-based materials. Thieno[3,2-b]thiophene moieties have been successfully incorporated as electropolymerizable groups in novel conducting metallopolymers. umn.edu The resulting polymers often exhibit desirable properties such as high conductivity and enhanced stability. For instance, studies on related systems show that polymers derived from 3,6-dialkoxythieno[3,2-b]thiophenes, synthesized from a 3,6-dibromo precursor, display interesting electronic properties. nih.gov The electrochemical behavior of the resulting polymer film, p(4-CNPhTT), can be investigated through cyclic voltammetry to observe optical variations upon doping. nih.gov

Development of Ladder-Type Polythienothiophenes

Ladder-type polymers, characterized by their rigid, planar backbones formed from fused aromatic rings, are highly sought after for applications in organic electronics due to their potential for high charge carrier mobility. The structure of this compound makes it an ideal starting material for constructing these complex architectures.

The development of such polymers often relies on transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. In a typical synthetic route, the dihalogenated thienothiophene monomer can be reacted with a corresponding di-stannylated or di-boronylated comonomer. By carefully choosing a comonomer that can undergo a subsequent intramolecular cyclization reaction (e.g., via Friedel-Crafts acylation or Scholl oxidation), the fused, ladder-like structure is formed.

For example, polymers based on indacenodithieno[3,2-b]thiophene (IDTT), a ladder-type core, have been synthesized by copolymerizing a dibromo-IDTT monomer with various stannylated comonomers, including 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene. rsc.orgkaust.edu.sa This demonstrates the principle of using dihalogenated building blocks to construct complex, fused polymer backbones. The resulting all-donor ladder-type conjugated polymers exhibit good solubility and promising electronic properties for use in organic thin-film transistors. rsc.org

Polymer ArchitectureSynthetic StrategyKey Precursor AnalogueResulting Properties
Linear Conjugated PolymerElectropolymerization3,6-Dibromothieno[3,2-b]thiopheneConducting film, electroactive
Ladder-Type PolymerStille Coupling & CyclizationDibromo-indacenodithieno[3,2-b]thiopheneHigh charge mobility, rigid backbone

Supramolecular Assembly and Material Design

The precise control over the arrangement of molecules in the solid state is paramount for optimizing the performance of organic electronic materials. Supramolecular assembly, which relies on non-covalent interactions, is a key strategy in material design. The chemical structure of this compound offers several features that can be exploited for directed self-assembly.

Halogen Bonding: The bromine and chlorine atoms on the thienothiophene core can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.comnih.gov This interaction is increasingly used in crystal engineering to guide the formation of specific supramolecular architectures, influencing molecular packing and, consequently, charge transport pathways. tuni.finih.gov

π–π Stacking: The planar, aromatic core of the thieno[3,2-b]thiophene unit promotes intermolecular π–π stacking. This interaction is crucial for establishing orbital overlap between adjacent molecules, which is essential for efficient charge transport in organic semiconductors.

The interplay between these non-covalent forces allows for the design of materials with specific solid-state structures. For instance, the combination of halogen bonding and π-stacking can lead to highly ordered crystalline domains, which are beneficial for charge mobility. The study of halogenated thiophenes has shown that C−X···N (where X is a halogen) and other halogen bonds can serve as structure-directing components for designing functional materials. tuni.fi

Interaction TypeMolecular OriginRole in Material Design
Halogen BondingElectrophilic σ-hole on Br and Cl atomsDirects crystal packing, enhances ordering
π–π StackingPlanar aromatic thienothiophene coreFacilitates intermolecular charge transport
C-H···S InteractionsThiophene (B33073) C-H bonds and sulfur atomsContributes to packing stability

Utility in Liquid Crystalline Semiconductor Development

Liquid crystalline semiconductors (LCSCs) combine the charge transport properties of semiconductors with the self-organizing capabilities of liquid crystals. This combination allows for the formation of large, highly ordered domains from solution or the melt, which can lead to high-performance electronic devices. The thieno[3,2-b]thiophene core is an excellent mesogen (the rigid core of a liquid crystalline molecule) due to its planar and structurally anisotropic shape.

The introduction of halogen atoms like bromine and chlorine onto this core can significantly influence the liquid crystalline properties. Halogenation affects intermolecular interactions, melting points, and the stability of different liquid crystal phases (mesophases). whiterose.ac.uk Specifically, the strong directionality of halogen bonds can help stabilize desired ordered phases, such as the smectic phases, where molecules are arranged in layers. These layered arrangements are highly beneficial for charge transport.

Research has demonstrated that derivatives of thieno[3,2-b]thiophene can exhibit smectic A and smectic E phases over wide temperature ranges, with hole mobilities reaching up to 2 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org The design of such materials often involves attaching flexible alkyl chains to the halogenated thienothiophene core to induce liquid crystallinity. By tuning the nature of the halogen and the length of the alkyl chains, the temperature range and type of mesophase can be precisely controlled, allowing for the optimization of semiconductor performance. rsc.orgrsc.org

Strategies for Molecular Energy Level Modulation in Materials Science

A fundamental aspect of designing organic semiconductors is the ability to tune their frontier molecular orbital (FMO) energies—specifically, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels dictate the material's charge injection properties, its stability in air, and the open-circuit voltage in organic solar cells.

The introduction of halogen atoms onto a conjugated core is a well-established and effective strategy for modulating these energy levels. Bromine and chlorine are electron-withdrawing groups due to their high electronegativity. Attaching them to the thieno[3,2-b]thiophene backbone lowers the energy of both the HOMO and LUMO levels. This effect is critical for several reasons:

Improved Air Stability: Lowering the HOMO level makes the material less susceptible to oxidation by air, leading to more stable p-type semiconductors.

Tuning of the Band Gap: While both orbitals are lowered, the effect can be more pronounced on one than the other, allowing for fine-tuning of the energy band gap (the difference between LUMO and HOMO).

Matching Energy Levels in Devices: In multilayer devices like solar cells or OLEDs, precise control over energy levels is needed to ensure efficient charge injection and extraction at interfaces.

Computational studies, such as those using Density Functional Theory (DFT), have confirmed this trend. For example, a comparative analysis of 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (a related fused thiophene system) and its non-halogenated parent showed that bromination significantly stabilized (lowered) the HOMO and LUMO energies. mdpi.com This principle applies directly to this compound, making it a valuable building block for creating semiconductors with tailored electronic properties. nih.govmdpi.com

Substituent EffectImpact on HOMO LevelImpact on LUMO LevelOverall Consequence
Electron-Withdrawing Halogens (Br, Cl)Energy is lowered (stabilized)Energy is lowered (stabilized)Increased air stability, tunable band gap

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

Key areas of focus will include:

Catalytic C-H Activation: Direct C-H functionalization methods are emerging as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Future work will likely target the selective halogenation of the thieno[3,2-b]thiophene (B52689) core using advanced catalytic systems, potentially reducing the number of synthetic steps.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for 2-Bromo-5-chlorothieno[3,2-b]thiophene and its precursors could lead to higher throughput and more consistent product quality, facilitating its availability for large-scale applications.

Green Chemistry Principles: A shift towards more environmentally benign reagents and solvents is crucial. Research into replacing hazardous chemicals with greener alternatives, minimizing waste, and designing syntheses that are more energy-efficient will be a significant trend. For instance, exploring enzymatic catalysis or reactions in aqueous media could represent a major step forward in the sustainable production of this key building block. Efficient and sustainable methods for synthesizing thienothiophenes are increasingly sought after, as these compounds are vital for fine chemicals and electronic devices. mdpi.com

Advanced Functionalization for Tailored Electronic and Optical Properties

The bromo and chloro substituents on the this compound scaffold serve as versatile handles for introducing a wide array of functional groups. This allows for the precise tuning of the molecule's electronic and optical properties. researchgate.netnih.gov Future research will focus on leveraging this differential reactivity to create materials with bespoke characteristics.

Potential strategies include:

Sequential Cross-Coupling Reactions: The different reactivities of the C-Br and C-Cl bonds can be exploited to perform selective, sequential cross-coupling reactions (e.g., Suzuki, Stille). This enables the creation of asymmetric molecules with distinct donor and acceptor units, which is a key design strategy for materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com

Introduction of Novel Functional Groups: Research will explore the attachment of a broader range of functional moieties to the thieno[3,2-b]thiophene core. This includes incorporating groups that can induce specific packing motifs in the solid state, enhance charge transport, or introduce responsiveness to external stimuli like light or heat. Oxidation of the sulfur atoms in the thiophene (B33073) rings into electron-accepting sulfonyl groups is another strategy to significantly alter electronic properties. mdpi.com

Polymerization Strategies: The compound is an ideal monomer for creating novel conjugated polymers. Future efforts will focus on advanced polymerization techniques, such as controlled radical polymerization or catalyst-transfer polycondensation, to synthesize well-defined polymers with tailored molecular weights and low dispersity. Such polymers are expected to exhibit superior performance in applications like organic field-effect transistors (OFETs). researchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic semiconductors with inorganic nanomaterials can lead to hybrid systems with synergistic properties that surpass those of the individual components. Future research will increasingly focus on integrating this compound-based derivatives into these hybrid architectures.

Promising research avenues are:

Functionalized Nanoparticles: Attaching thienothiophene derivatives to the surface of inorganic nanoparticles (e.g., gold, titanium dioxide) can create new sensory materials. The electronic interaction between the organic molecule and the nanoparticle can be modulated by the presence of analytes, forming the basis for highly sensitive chemical or biological sensors.

Computational Design and Predictive Materials Discovery

The traditional process of materials discovery, which relies heavily on trial-and-error synthesis and characterization, is often slow and resource-intensive. ukri.org The use of computational modeling and machine learning is set to revolutionize this process. annualreviews.orgrsc.org

Future research will heavily rely on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be used to predict the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and optical absorption spectra of new derivatives before they are synthesized. tandfonline.comacs.org This allows for the pre-screening of candidate molecules for specific applications, such as identifying those with optimal energy level alignment for solar cells.

Machine Learning (ML) Models: By training ML algorithms on existing datasets of organic semiconductor properties, it is possible to develop models that can rapidly predict the characteristics of new, unsynthesized molecules. annualreviews.orgacs.org This approach can be used to screen vast virtual libraries of this compound derivatives to identify promising candidates with high charge mobility or desired optical properties. annualreviews.organnualreviews.org

Morphology Prediction: A significant challenge in organic electronics is controlling the solid-state packing of molecules, which profoundly impacts device performance. Future computational work will focus on developing accurate models to predict the crystal structure and thin-film morphology of thienothiophene derivatives, providing crucial insights for designing materials that self-assemble into favorable arrangements for charge transport. acs.org

Table 1: Computational Approaches for Materials Discovery
MethodObjectivePredicted PropertiesPotential Impact
Density Functional Theory (DFT)Predict electronic structure and properties of individual molecules.HOMO/LUMO energies, band gap, molecular geometry. acs.orgRational design of molecules with tailored electronic levels for specific device applications.
Machine Learning (ML)High-throughput screening of virtual compound libraries. annualreviews.orgCharge carrier mobility, thermal properties, crystal packing. annualreviews.orgacs.orgAccelerated discovery of high-performance materials by prioritizing synthetic targets. ukri.org
Molecular Dynamics (MD)Simulate the self-assembly and morphology of thin films.Solid-state packing, grain boundaries, charge transport pathways.Guiding the design of molecules and processing conditions to achieve optimal device morphology.

Expanding Applications in Emerging Technologies and Advanced Materials

While thieno[3,2-b]thiophene derivatives are already key components in OFETs and OPVs, future research will explore their use in a wider range of emerging technologies. nih.govnih.gov The unique properties of materials derived from this compound make them suitable for various advanced applications.

Potential future applications include:

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2-bromo-5-chlorothieno[3,2-b]thiophene, and how are intermediates validated? A: A common method involves sequential halogenation of thieno[3,2-b]thiophene. For bromination, N-bromosuccinimide (NBS) in DMF at 0°C is used, followed by chlorination using reagents like Cl₂ or SOCl₂. Intermediates are validated via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. For example, 2,5-dibromothieno[3,2-b]thiophene synthesis yields 91% with HRMS confirming [M]+ at m/z 298 . Purification via silica gel column chromatography (petroleum ether) ensures purity >95% .

Analytical Challenges in Regiochemical Control

Q: How do researchers distinguish between isomeric byproducts (e.g., 2-bromo-5-chloro vs. 3-bromo-5-chloro derivatives) during synthesis? A: Regiochemical assignment relies on NMR coupling patterns and X-ray crystallography. For instance, α- and β-positions in thienothiophene exhibit distinct ¹H NMR shifts: α-H (e.g., 7.26 ppm) and β-H (7.15 ppm) . Computational methods (DFT) can predict electronic environments, while HRMS confirms molecular formulas .

Advanced Functionalization Strategies

Q: What methodologies enable cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound, and how are competing reactivities managed? A: Bromine is more reactive than chlorine in Pd-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids in 1,4-dioxane/H₂O and Cs₂CO₃ as base. Competing dehalogenation is minimized by maintaining anhydrous conditions and low temperatures (−78°C). Yields range from 26–69% depending on steric/electronic effects .

Electronic Properties and Material Applications

Q: How do bromo and chloro substituents influence the electronic structure of thieno[3,2-b]thiophene in organic semiconductors? A: Bromine (σₚ⁺ = +0.26) and chlorine (σₚ⁺ = +0.23) are electron-withdrawing, lowering HOMO/LUMO levels and enhancing charge transport. Cyclic voltammetry reveals oxidation potentials ~1.2–1.5 V vs. Ag/Ag⁺. These properties make the compound suitable as a building block in n-type organic field-effect transistors (OFETs) and non-fullerene acceptors .

Contradictions in Reaction Yields and Optimization

Q: Why do some synthetic routes report low yields (~26%) for this compound, and how can this be mitigated? A: Low yields often stem from competitive side reactions (e.g., over-halogenation or ring-opening). Optimization strategies include:

  • Temperature control : Slow warming from −78°C to RT during lithiation .
  • Catalyst tuning : AuCl-catalyzed cyclization improves regioselectivity .
  • Protecting groups : Triisopropylsilyl (TIPS) groups stabilize intermediates, increasing yields to 69% .

Role in Polymer and Small-Molecule Design

Q: How is this compound utilized in conjugated polymer synthesis? A: It serves as a monomer in direct arylation polymerization (DArP) due to its α-C–H activation capability. For example, copolymerization with β-chlorinated thienothiophenes enhances backbone planarity, achieving hole mobilities >1 cm²/V·s in OTFTs. HRMS and GPC confirm Mn ~20–50 kDa .

Stability and Degradation Under Experimental Conditions

Q: What are the thermal and photolytic degradation pathways of this compound, and how are they managed in device fabrication? A: Thermal degradation occurs above 280°C (TGA data), while UV exposure induces C–Br bond cleavage. Stabilization methods include:

  • Encapsulation : Vacuum-deposited films in OTFTs reduce oxidation .
  • Additives : Radical scavengers (e.g., BHT) suppress photodegradation during thin-film processing .

Computational Modeling for Property Prediction

Q: Which computational tools predict the optoelectronic properties of this compound derivatives? A: DFT (B3LYP/6-31G*) calculates frontier molecular orbitals and absorption spectra. MD simulations (AMBER) assess packing motifs. For example, planarity indices correlate with experimental XRD data, predicting π-π stacking distances of 3.4–3.6 Å .

Toxicity and Handling Protocols

Q: What safety precautions are required when handling this compound in laboratory settings? A: Brominated thiophenes are irritants and light-sensitive. Protocols include:

  • Storage : Below 4°C in amber vials .
  • PPE : Nitrile gloves and fume hoods during synthesis.
  • Waste disposal : Neutralization with NaHCO₃ before incineration .

Advanced Applications in Optoelectronics

Q: How is this compound integrated into organic photovoltaic (OPV) devices? A: As an electron-deficient unit, it reduces non-radiative losses in non-fullerene acceptors. Blending with IDTT-based donors achieves PCE >15% via enhanced exciton dissociation. GIWAXS data confirm face-on orientation, critical for charge transport .

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